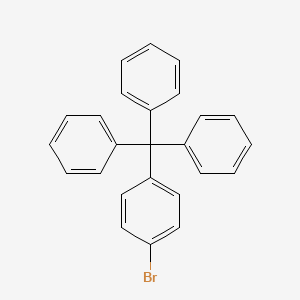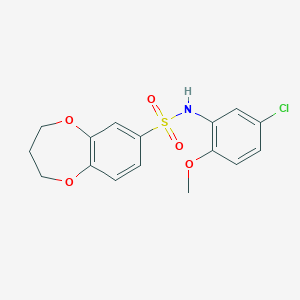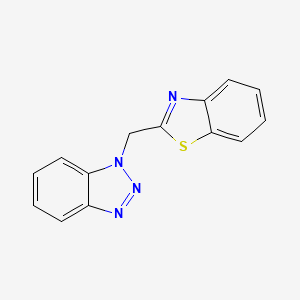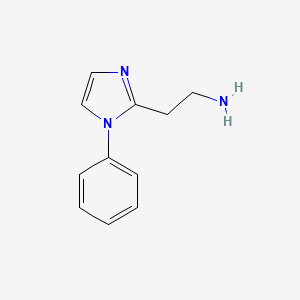![molecular formula C9H12N2 B2670161 [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride CAS No. 1521871-43-1](/img/structure/B2670161.png)
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride typically involves the cyclization of a pyridine derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitro or oxime derivative.
Reduction: Reduction reactions can be used to convert the pyridine ring into a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce piperidine derivatives .
Mecanismo De Acción
The mechanism of action of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-3-yl)cyclobutan-1-amine: A similar compound with a slightly different structure.
Cyclobutylamine derivatives: Various derivatives with different substituents on the cyclobutyl ring.
Uniqueness
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is unique due to its specific combination of a pyridine ring and a cyclobutylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride involves the reaction of 3-pyridinecarboxaldehyde with cyclobutanamine followed by reduction and salt formation.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "cyclobutanamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-pyridinecarboxaldehyde is reacted with cyclobutanamine in the presence of a suitable solvent and a catalyst to form cis-3-(3-Pyridinyl)cyclobutanone.", "Step 2: The resulting cis-3-(3-Pyridinyl)cyclobutanone is reduced using sodium borohydride to form cis-3-(3-Pyridinyl)cyclobutan-1-ol.", "Step 3: The cis-3-(3-Pyridinyl)cyclobutan-1-ol is then reacted with hydrochloric acid to form cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride." ] } | |
Número CAS |
1521871-43-1 |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3-pyridin-3-ylcyclobutan-1-amine |
InChI |
InChI=1S/C9H12N2/c10-9-4-8(5-9)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2 |
Clave InChI |
IALRMXWFKHKPEX-UHFFFAOYSA-N |
SMILES |
C1C(CC1N)C2=CN=CC=C2.Cl.Cl |
SMILES canónico |
C1C(CC1N)C2=CN=CC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



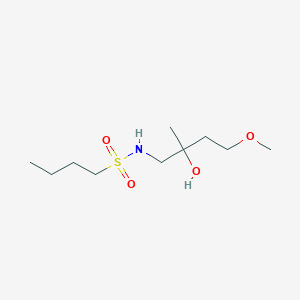
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)
![(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2670083.png)

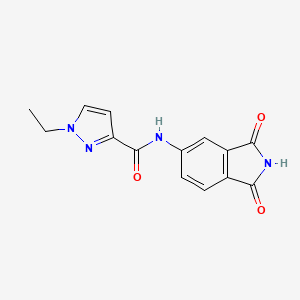
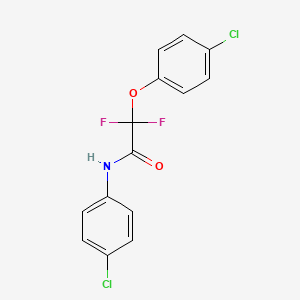
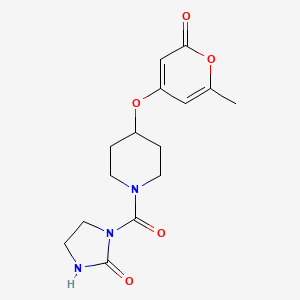
![4-bromo-1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2670090.png)
